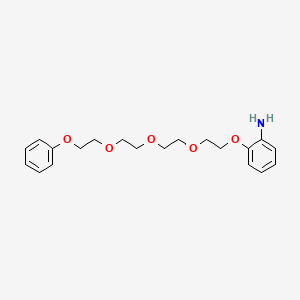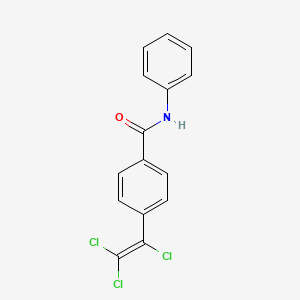
1-N-Phenyl-4-(trichlorovinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N-Phenyl-4-(trichlorovinyl)benzamide is an organic compound characterized by its unique structure, which includes a phenyl group attached to a benzamide moiety with a trichlorovinyl substituent
Métodos De Preparación
The synthesis of 1-N-Phenyl-4-(trichlorovinyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, high yield, and low reaction times .
Análisis De Reacciones Químicas
1-N-Phenyl-4-(trichlorovinyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reducing agent used.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and sodium hydroxide for nucleophilic substitution . Major products formed from these reactions include brominated derivatives and substituted benzamides.
Aplicaciones Científicas De Investigación
1-N-Phenyl-4-(trichlorovinyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-N-Phenyl-4-(trichlorovinyl)benzamide involves its interaction with molecular targets, leading to various biochemical effects. The compound can undergo nucleophilic substitution reactions, where the trichlorovinyl group is replaced by nucleophiles, leading to the formation of new compounds with different biological activities . The pathways involved in these reactions include the formation of resonance-stabilized carbocations and subsequent nucleophilic attack .
Comparación Con Compuestos Similares
1-N-Phenyl-4-(trichlorovinyl)benzamide can be compared with other benzamide derivatives, such as:
N-Phenylbenzamide: Lacks the trichlorovinyl group, resulting in different chemical and biological properties.
N-Benzoylaniline: Similar structure but without the trichlorovinyl substituent, leading to different reactivity and applications.
The uniqueness of this compound lies in its trichlorovinyl group, which imparts distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
88218-53-5 |
|---|---|
Fórmula molecular |
C15H10Cl3NO |
Peso molecular |
326.6 g/mol |
Nombre IUPAC |
N-phenyl-4-(1,2,2-trichloroethenyl)benzamide |
InChI |
InChI=1S/C15H10Cl3NO/c16-13(14(17)18)10-6-8-11(9-7-10)15(20)19-12-4-2-1-3-5-12/h1-9H,(H,19,20) |
Clave InChI |
ZOVMHLSOMNNOQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=C(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


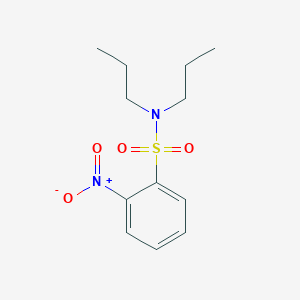
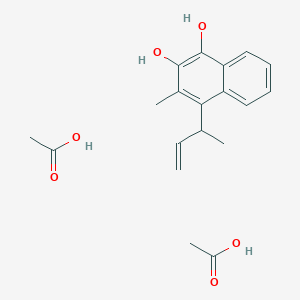

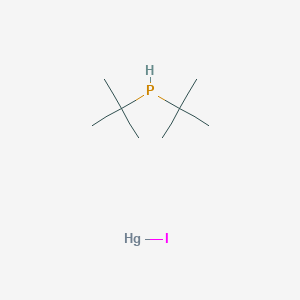
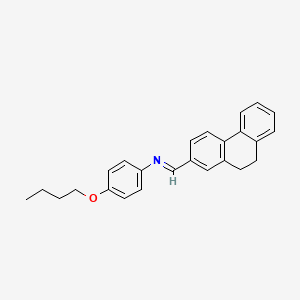
![16-[([1,1'-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane](/img/structure/B14382802.png)
![1,1'-(1,4-Phenylene)bis[5-(dimethylamino)penta-2,4-dien-1-one]](/img/structure/B14382808.png)
![Diethyl [1-(5-methylfuran-2-yl)-3-oxobutyl]phosphonate](/img/structure/B14382810.png)
![1-tert-Butyl-4-[1-(4-ethenylphenyl)ethyl]benzene](/img/structure/B14382815.png)
![1-{2-[(Naphthalen-1-yl)oxy]propoxy}propan-1-ol](/img/structure/B14382818.png)

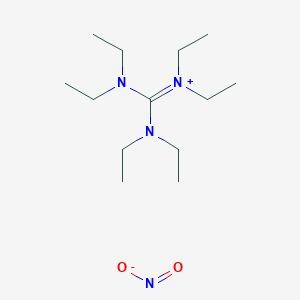
![N-{4-[(2-Methyl-1-phenylpropan-2-yl)oxy]phenyl}-L-phenylalanine](/img/structure/B14382855.png)
